HDAC6 Selectivity Factor: n‑Propyl (SF = 38) vs. Isopropyl (SF = 23) in Matched Molecular Pair Hydroxamic Acids
In a direct head‑to‑head comparison, the hydroxamic acid derivative bearing the n‑propyl cap (compound 4l, MAIP‑032) achieved a 65% higher selectivity factor for HDAC6 over HDAC1 (SF = 38) compared with the isopropyl‑capped analog (compound 4m, SF = 23), despite near‑identical HDAC6 potency (IC50 0.058 μM vs. 0.057 μM). The n‑propyl compound exhibited 1.68‑fold weaker HDAC1 inhibition (IC50 2.20 μM vs. 1.31 μM), which is the driver of its superior selectivity [REFS‑1].
| Evidence Dimension | HDAC6-over-HDAC1 selectivity factor (SF = IC50_HDAC1 / IC50_HDAC6) |
|---|---|
| Target Compound Data | Compound 4l (n-propyl cap): HDAC1 IC50 = 2.20 ± 0.33 μM; HDAC6 IC50 = 0.058 ± 0.012 μM; SF = 38 |
| Comparator Or Baseline | Compound 4m (isopropyl cap): HDAC1 IC50 = 1.31 ± 0.086 μM; HDAC6 IC50 = 0.057 ± 0.0034 μM; SF = 23 |
| Quantified Difference | ΔSF = +15 (n-propyl 65% more selective); HDAC1 IC50 ratio (2.20/1.31) = 1.68-fold weaker HDAC1 inhibition |
| Conditions | Biochemical assay using ZMAL substrate; recombinant HDAC1 and HDAC6; data from Mackwitz et al. 2018, Table 1 |
Why This Matters
Higher isoform selectivity is the principal differentiator for HDAC6-targeted therapeutics, as HDAC1 inhibition is the primary driver of cytotoxic side effects; the n-propyl cap's 65% selectivity advantage over its closest structural isomer directly translates to a superior therapeutic window.
- [1] Mackwitz MKW, Hamacher A, Osko JD, Held J, Schöler A, Christianson DW, Kassack MU, Hansen FK. Multicomponent Synthesis and Binding Mode of Imidazo[1,2‑a]pyridine‑Capped Selective HDAC6 Inhibitors. Org. Lett. 2018, 20, 3255‑3258. Table 1: entries 4l (n-propyl) and 4m (isopropyl). DOI: 10.1021/acs.orglett.8b01118. View Source
